- Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoesters, Tetrahedron, 2015, 71(50), 9388-9395

Cas no 94-08-6 (Ethyl p-toluate)

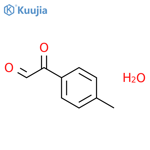

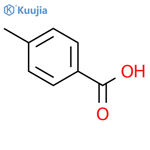

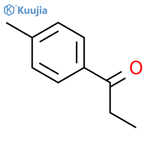

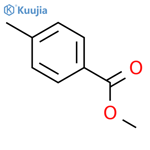

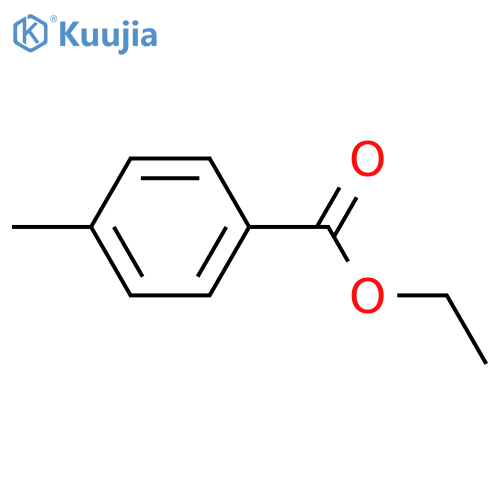

Ethyl p-toluate structure

상품 이름:Ethyl p-toluate

Ethyl p-toluate 화학적 및 물리적 성질

이름 및 식별자

-

- Ethyl 4-methylbenzoate

- ETHYL 4-TOLUATE

- ETHYL P-METHYLBENZOATE

- ETHYL P-TOLUATE

- 4-METHYLBENZOIC ACID ETHYL ESTER

- Benzoic acid, 4-methyl-, ethyl ester

- p-Toluylic acid, ethyl ester

- PTE-ESTER

- 4-Methylbenzoesaeureethylester

- ETHYL-p-TOLUATE

- p-Toluic acid ethyl ester

- 4-methyl-benzoic acid ethyl ester

- ETHYL PARA TOLUATE

- XUF0SQ8L2J

- NWPWRAWAUYIELB-UHFFFAOYSA-N

- Ethyl4-methylbenzoate

- Ethyl P-methyl Benzoate

- PubChem15489

- Ethyl 4-methyl-benzoate.

- 4-Methylbenzoic acid ethyl

- p-Toluic acid, ethyl ester

- DSSTox_RID_82745

- DSSTox_CID_28186

- DSSTox_GSID_48211

- p-Toluyli

- p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)

- 4-Methyl-1-benzoic acid ethyl ester

- NSC 24767

- Ethyl p-toluate

-

- MDL: MFCD00009117

- 인치: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

- InChIKey: NWPWRAWAUYIELB-UHFFFAOYSA-N

- 미소: O=C(C1C=CC(C)=CC=1)OCC

- BRN: 1863756

계산된 속성

- 정밀분자량: 164.08373g/mol

- 표면전하: 0

- XLogP3: 2.9

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 회전 가능한 화학 키 수량: 3

- 동위원소 질량: 164.08373g/mol

- 단일 동위원소 질량: 164.08373g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 26.3Ų

- 중원자 수량: 12

- 복잡도: 146

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

실험적 성질

- 색과 성상: 무색 또는 황색 리퀴드

- 밀도: 1.025 g/mL at 25 °C(lit.)

- 융해점: Not available

- 비등점: 232°C

- 플래시 포인트: 화씨 온도: 210.2°f

섭씨: 99 ° c - 굴절률: n20/D 1.508(lit.)

- PSA: 26.30000

- LogP: 2.17170

- 머크: 3840

- 증기압: 0.0±0.4 mmHg at 25°C

Ethyl p-toluate 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S23-S24/25

- 위험 용어:R36/37/38

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl p-toluate 세관 데이터

- 세관 번호:2916399090

- 세관 데이터:

?? ?? ??:

2916399090개요:

2916399090 기타 방향족 일원 카르복실산.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

요약:

2916399090 기타 방향족 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

Ethyl p-toluate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-25g |

Ethyl 4-methylbenzoate |

94-08-6 | 98% | 25g |

¥52 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-100g |

Ethyl 4-methylbenzoate |

94-08-6 | 98% | 100g |

¥107.00 | 2024-04-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 172693-250ML |

Ethyl p-toluate |

94-08-6 | 250ml |

¥1710.2 | 2023-12-10 | ||

| eNovation Chemicals LLC | Y1043323-500g |

Ethyl 4-methylbenzoate |

94-08-6 | 97% | 500g |

$80 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-25g |

Ethyl p-toluate |

94-08-6 | 99% | 25g |

¥82.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016677-10g |

Ethyl p-toluate |

94-08-6 | 97% | 10g |

¥27 | 2024-07-19 | |

| Cooke Chemical | A3941612-500G |

Ethyl 4-methylbenzoate |

94-08-6 | 99% | 500g |

RMB 583.20 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808716-1kg |

Ethyl 4-methylbenzoate |

94-08-6 | 97% | 1kg |

1,218.00 | 2021-05-17 | |

| Cooke Chemical | A3941612-10G |

Ethyl 4-methylbenzoate |

94-08-6 | 99% | 10g |

RMB 35.20 | 2025-02-20 | |

| Cooke Chemical | A3941612-25G |

Ethyl 4-methylbenzoate |

94-08-6 | 99% | 25g |

RMB 63.20 | 2025-02-20 |

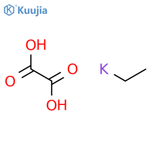

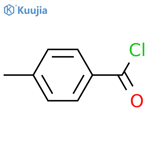

Ethyl p-toluate 합성 방법

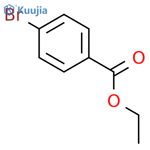

합성회로 1

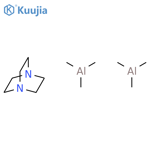

합성회로 2

반응 조건

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3, Advanced Synthesis & Catalysis, 2006, 348(6), 686-690

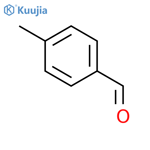

합성회로 3

반응 조건

1.1 Catalysts: Cobalt(1+), diazidobis(2,2′-bipyridine-κN1,κN1′)-, chloride (1:1) (supported on propargylated nanoporous graphitic carbon nitride) , Carbon nitride (C3N4) ; 12 h, rt

참조

- Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of Aldehydes, ChemistrySelect, 2017, 2(12), 3437-3443

합성회로 4

반응 조건

1.1 Reagents: Thionyl chloride ; 30 min, rt; 8 h, 80 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent Dye, Journal of Fluorescence, 2021, 31(6), 1645-1664

합성회로 5

반응 조건

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene

참조

- Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophiles, Sulfur Letters, 1990, 11(4-5), 177-84

합성회로 6

반응 조건

1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 8 h, 90 °C

참조

- Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc Reagents, Angewandte Chemie, 2011, 50(21), 4901-4904

합성회로 7

반응 조건

1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ; 3 h, 1 atm, 70 °C

참조

- Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides, RSC Advances, 2014, 4(73), 38986-38999

합성회로 8

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ; 12 h, rt

참조

- Organocatalyzed Anodic Oxidation of Aldehydes, Journal of the American Chemical Society, 2012, 134(30), 12374-12377

합성회로 9

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water , 1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ; 4 h, 50 °C

참조

- Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4], RSC Advances, 2015, 5(32), 24936-24943

합성회로 12

반응 조건

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ; rt; 24 h, 145 - 155 °C

참조

- Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides, Journal of the American Chemical Society, 2009, 131(16), 5738-5739

합성회로 13

반응 조건

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… (reaction products with 1,3,5-triphenylbenzene) Solvents: Toluene ; 10 h, 3 bar, 100 °C

참조

- Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide, China, , ,

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide ; rt → 60 °C; 14 h, 0.1 - 0.2 MPa, 60 °C

참조

- Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditions, Green Chemistry, 2018, 20(11), 2465-2471

합성회로 16

합성회로 17

합성회로 18

합성회로 19

합성회로 20

Ethyl p-toluate Raw materials

- Ethyl 4-bromobenzoate

- 4-Methylbenzaldehyde

- Benzeneacetaldehyde,4-methyl-a-oxo-

- Methyl p-Toluate

- 4-Methylbenzoic acid

- Benzenaminium, 4-(ethoxycarbonyl)-N,N,N-trimethyl-, iodide (1:1)

- p-Toluoyl chloride

- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex

- DIAZENE, (4-METHYLPHENYL)[(4-METHYLPHENYL)SULFONYL]-, 1-OXIDE

- Chloro(Methyl)Zinc

- 4-Methylpropiophenone

- Potassium Ethoxy(oxo)acetate

Ethyl p-toluate Preparation Products

Ethyl p-toluate 관련 문헌

-

1. Proceedings of the Chemical Society, Vol. 20, Nos. 274–287, January–December 1904

-

2. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolitesKeith Smith,Gamal A. El-Hiti,Mark E. W. Hammond,Dawoud Bahzad,Zhaoqiang Li,Christophe Siquet J. Chem. Soc. Perkin Trans. 1 2000 2745

-

3. LXIV.—Experiments on the synthesis of the terpenes. Part II. Synthesis of Δ3-p-menthenol(8), Δ3.8(9)-p-menthadiene, p-menthanol(8), Δ8(9)-p-menthene, and p-menthaneWilliam Henry Perkin,Samuel Shrowder Pickles J. Chem. Soc. Trans. 1905 87 639

-

4. 168. The activation energy of organic reactions. Part III. The kinetics of acid hydrolysis of estersE. W. Timm,C. N. Hinshelwood J. Chem. Soc. 1938 862

-

Daniele Ragno,Olga Bortolini,Pier Paolo Giovannini,Alessandro Massi,Salvatore Pacifico,Anna Zaghi Org. Biomol. Chem. 2014 12 5733

94-08-6 (Ethyl p-toluate) 관련 제품

- 1459-93-4(Dimethyl isophthalate)

- 99-75-2(Methyl p-Toluate)

- 89-71-4(Methyl o-toluate)

- 87-24-1(Ethyl 2-methylbenzoate)

- 1679-64-7(Mono-Methyl terephthalate)

- 120-51-4(Benzyl benzoate)

- 93-97-0(Benzoic anhydride)

- 99-36-5(Methyl 3-methylbenzoate)

- 140-11-4(Benzyl acetate)

- 1805287-16-4(3-Cyano-2-(difluoromethyl)-4-hydroxypyridine-6-methanol)

추천 공급업체

Jinan Hanyu Chemical Co.,Ltd.

골드 회원

중국 공급자

대량

Jincang Pharmaceutical (Shanghai) Co., LTD.

골드 회원

중국 공급자

시약

Suzhou Senfeida Chemical Co., Ltd

골드 회원

중국 공급자

대량

pengshengyue

골드 회원

중국 공급자

대량

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량